molecular formula C23H24O5 B14957330 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one

4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one

Cat. No.: B14957330
M. Wt: 380.4 g/mol
InChI Key: FPJNOKPHEQDQAL-UHFFFAOYSA-N
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Description

4-Butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a complex substitution pattern. The core coumarin scaffold (2H-chromen-2-one) is substituted at the 4-position with a butyl chain, at the 5-position with a 2-(4-methoxyphenyl)-2-oxoethoxy group, and at the 7-position with a methyl group. The 4-methoxy phenyl-oxoethoxy substituent introduces both electron-donating (methoxy) and electron-withdrawing (oxo) moieties, which may influence electronic properties, solubility, and biological activity .

Properties

Molecular Formula

C23H24O5

Molecular Weight

380.4 g/mol

IUPAC Name

4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methylchromen-2-one

InChI

InChI=1S/C23H24O5/c1-4-5-6-17-13-22(25)28-21-12-15(2)11-20(23(17)21)27-14-19(24)16-7-9-18(26-3)10-8-16/h7-13H,4-6,14H2,1-3H3

InChI Key

FPJNOKPHEQDQAL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation followed by subsequent reactions to introduce the necessary substituents. The general steps include:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines, and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols

Scientific Research Applications

4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.

    Altering Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Name / ID Core Structure Key Substituents Yield (%) Melting Point (°C) Notable Features Reference
4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one (Target) Coumarin 4-butyl, 5-(4-MeO-phenyl-oxoethoxy), 7-Me N/A N/A High steric complexity
4-Butyl-7-[(4-methoxyphenyl)methoxy]-8-methylchromen-2-one (374766-37-7) Coumarin 4-butyl, 7-(4-MeO-benzyloxy), 8-Me N/A N/A Positional isomer of target compound
7-[(2E)-2-Benzylidene-3-oxobutoxy]-4-methyl-2H-chromen-2-one Coumarin 4-Me, 7-(benzylidene-3-oxobutoxy) N/A N/A Conformational flexibility
2-(4-Methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one–6-chloro analog (19/1) Coumarin 4-Me-phenyl, 7-isobutoxy, 6-Cl N/A N/A Electron-withdrawing Cl substituent
5-(4-MeO-phenyl-oxoethoxy)-benzamide (3i) Benzamide 2-(4-MeO-phenyl-oxoethoxy) 84 178–180 High synthetic yield

Biological Activity

The compound 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one is a synthetic derivative of chromone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H22O5C_{17}H_{22}O_5, and it features a chromone backbone with a butyl group and a methoxyphenyl substituent. The presence of these functional groups is significant for its biological activity.

Antioxidant Activity

Research indicates that chromone derivatives exhibit strong antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases. In vitro studies have shown that it effectively reduces oxidative damage in cellular models, suggesting potential applications in neurodegenerative disorders.

Anti-inflammatory Effects

The compound's anti-inflammatory activity has been assessed through various assays measuring its effect on cyclooxygenase (COX) enzymes. Inhibition of COX-2 has been linked to reduced inflammation and pain relief. Studies report that the compound demonstrates significant inhibition of COX-2 activity, making it a candidate for further development as an anti-inflammatory agent.

Antimicrobial Properties

In vitro evaluations have demonstrated that 4-butyl-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2H-chromen-2-one exhibits antimicrobial activity against several bacterial strains. This property is particularly relevant given the global challenge of antibiotic resistance. The mechanism appears to involve disruption of microbial cell membranes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against various cancer cell lines, including breast and prostate cancer, showing cytotoxic effects. The mechanism may involve apoptosis induction and cell cycle arrest, although further research is necessary to elucidate these pathways.

Research Findings and Case Studies

StudyFindings
Antioxidant Activity Demonstrated significant free radical scavenging ability with an IC50 value lower than standard antioxidants like ascorbic acid.
Anti-inflammatory Activity Inhibition of COX-2 with an IC50 value of 12 µM, indicating potential for pain management therapies.
Antimicrobial Activity Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
Anticancer Activity Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM; further studies are ongoing to explore mechanisms.

The biological activities of the compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The methoxy group enhances electron donation, improving radical scavenging capacity.
  • COX Inhibition : Structural similarities with known COX inhibitors suggest competitive binding at the active site.
  • Membrane Disruption : Antimicrobial activity may result from alterations in membrane integrity due to hydrophobic interactions with bacterial membranes.
  • Apoptosis Induction : Evidence suggests activation of caspases leading to programmed cell death in cancer cells.

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